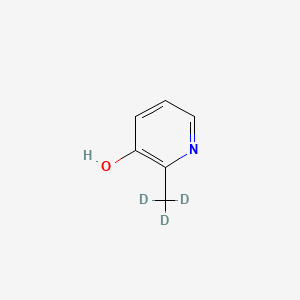
Ácido Tolfenámico Acil-β-D-Glucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolfenamic acid acyl- is a nonsteroidal anti-inflammatory compound belonging to the fenamate class of drugs. It is primarily used to treat pain and inflammation associated with conditions such as migraines, osteoarthritis, and rheumatoid arthritis . The compound was discovered by scientists at Medica Pharmaceutical Company in Finland and is used in various countries under different trade names .
Aplicaciones Científicas De Investigación
Tolfenamic acid acyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nonsteroidal anti-inflammatory drugs.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating various inflammatory conditions and cancers.
Industry: Utilized in the formulation of pharmaceuticals and veterinary medicines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tolfenamic acid acyl- can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-3-chloroaniline with phthalic anhydride in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of tolfenamic acid acyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves steps such as solvent extraction, crystallization, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Tolfenamic acid acyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert tolfenamic acid acyl- to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Mecanismo De Acción
Tolfenamic acid acyl- exerts its effects by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain. It achieves this by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2). Additionally, tolfenamic acid acyl- has been shown to inhibit prostaglandin receptors, further reducing inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
- Mefenamic acid
- Flufenamic acid
- Niflumic acid
Comparison
Tolfenamic acid acyl- is unique among fenamates due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. Compared to mefenamic acid and flufenamic acid, tolfenamic acid acyl- has a higher potency in inhibiting prostaglandin synthesis and exhibits a different side effect profile .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27)/t14-,15-,16+,17-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKJMFLLHHYVOM-GHHWKCCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858488 |
Source


|
| Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77605-75-5 |
Source


|
| Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)
![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)



